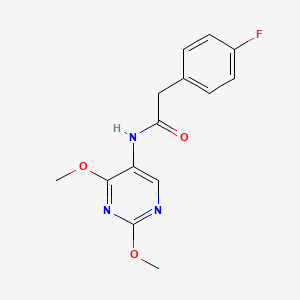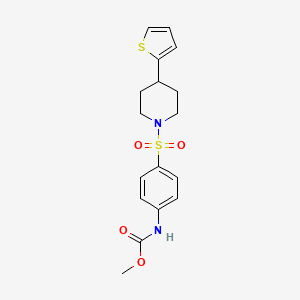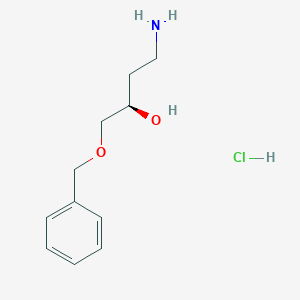
(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chiral amino alcohols and derivatives, such as (S)-(+)-2-(N-benzylamino)butan-1-ol, involves catalytic hydrogenation over palladium, showcasing the complexity and precision required in synthesizing such compounds (Hegedüs et al., 2015).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, closely related to our compound of interest, indicates intricate hydrogen bonding and molecular packing in crystals, offering insights into the potential molecular structure characteristics of "(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride" (Diana et al., 2019).
Chemical Reactions and Properties
Aminoboranes, which share similar functional groups, are synthesized from reactions of lithium aminoborohydrides with various agents, demonstrating the reactivity and potential for diverse chemical transformations relevant to our compound (Pasumansky et al., 2008).
Physical Properties Analysis
The physical properties of compounds like ours can be inferred from the study of ferroelectric side chain liquid crystalline polysiloxanes, indicating the importance of molecular structure in determining mesomorphic behavior and thermal properties (Hsiue & Chen, 1995).
Chemical Properties Analysis
Understanding the chemical properties involves examining the reactivity and stability of similar compounds. For example, 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors demonstrate significant biological reactivity, which can shed light on the functional capabilities of our compound of interest (Hays et al., 1998).
Applications De Recherche Scientifique
Synthesis of Enantiopure β-Aminoalcohols
Enantiopure β-aminoalcohols, derivatives of "(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride", have been synthesized and used in conjunction with Ru(II) or Ir(I) complexes as ligands for the asymmetric hydrogen transfer reduction of aryl alkyl ketones. These compounds have shown effectiveness in producing enantiomerically enriched products, which are crucial for the development of drugs and other active molecules with specific stereochemistry (Aboulaala et al., 2005).
Catalytic Hydrogenation for Optically Active Cyclopropanecarboxylic Acids
The compound has been used as a starting material in the synthesis of optically active, practically important cyclopropanecarboxylic acids via catalytic hydrogenation. This process is significant for producing chiral building blocks for pharmaceuticals, highlighting the compound's role in facilitating asymmetric synthesis (Hegedüs et al., 2015).
Asymmetric Synthesis of Cyclic β-Amino Alcohol Derivatives
The compound has been employed in Ir-catalyzed allylic aminations and ring-closing metathesis reactions to synthesize cyclic β-amino alcohol derivatives with high enantioselectivity. These derivatives are valuable intermediates for producing bioactive molecules and natural products with complex structures (Lee et al., 2007).
Synthesis of Amino Alcohol Ligands
Amino alcohol ligands derived from "(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride" have been synthesized for use in catalytic reactions. These ligands are particularly useful in enantioselective catalysis, which is fundamental for producing chiral drugs and chemicals (Jimeno et al., 2003).
Propriétés
IUPAC Name |
(2R)-4-amino-1-phenylmethoxybutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVJVQIHZZSQOW-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)
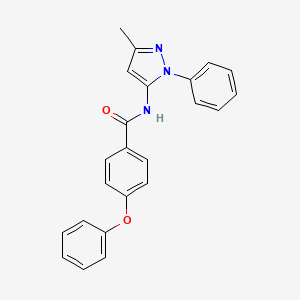
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)



![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)
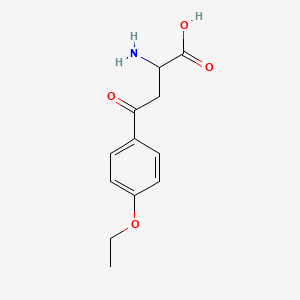

![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)

